1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one
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Description
1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one is a chemical compound with the molecular formula C14H17BrO31. It has a molecular weight of 313.19 g/mol1.
Synthesis Analysis
The specific synthesis process for 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one is not readily available in the search results. However, related compounds often involve nucleophilic attack on the electrophilic carbonyl carbon of the ketone2.Molecular Structure Analysis
The molecular structure of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one consists of a bromine atom (Br), a hydroxy group (-OH), a prop-2-enylphenoxy group, and a pentan-2-one group1. The exact structure would need to be determined through further analysis such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The specific chemical reactions involving 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one are not readily available in the search results. However, similar compounds often undergo reactions involving the bromine atom or the carbonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one are not readily available in the search results. However, similar compounds often have properties related to their functional groups, such as the bromine atom, the hydroxy group, and the carbonyl group.Safety And Hazards
The safety and hazards associated with 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one are not readily available in the search results. However, as with any chemical compound, appropriate safety measures should be taken when handling this compound.
Future Directions
The future directions for research and applications of 1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one are not readily available in the search results. However, given its complex structure, it could potentially be of interest in various fields such as organic synthesis or medicinal chemistry. Further research would be needed to explore these possibilities.
properties
IUPAC Name |
1-bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-5-11-6-3-4-7-14(11)18-10-13(17)8-12(16)9-15/h2-4,6-7,13,17H,1,5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMJBRPAXCNHNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CC(=O)CBr)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908365 |
Source
|
Record name | 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-hydroxy-5-(2-prop-2-enylphenoxy)pentan-2-one | |
CAS RN |
103411-23-0 |
Source
|
Record name | Bromacetylalprenololmenthane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103411230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-hydroxy-5-[2-(prop-2-en-1-yl)phenoxy]pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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